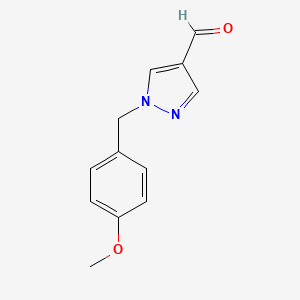

1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13-14/h2-6,8-9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSVPEKERHITDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570226 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153687-35-5 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of the 4-methoxybenzyl (PMB) group provides a stable protecting group for the pyrazole nitrogen, which can be selectively removed under specific conditions, allowing for further functionalization. The carbaldehyde at the 4-position is a versatile handle for a wide range of chemical transformations, making this molecule a valuable building block in the development of novel therapeutics and other functional organic materials. This guide provides a detailed exploration of the primary synthetic pathways to this important molecule, offering insights into the rationale behind the chosen methodologies.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways are commonly employed for the synthesis of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.

-

Route 1: N-Alkylation followed by Formylation. This is arguably the more common approach, beginning with the readily available 1H-pyrazole. The synthesis proceeds through the N-alkylation of the pyrazole ring with 4-methoxybenzyl chloride, followed by the introduction of the carbaldehyde group at the 4-position via a Vilsmeier-Haack reaction.

-

Route 2: Formylation followed by N-Alkylation. This alternative strategy involves the initial formylation of 1H-pyrazole to produce 1H-pyrazole-4-carbaldehyde. This intermediate is then subjected to N-alkylation with 4-methoxybenzyl chloride to yield the final product.

This guide will provide a detailed examination of both synthetic routes, complete with step-by-step protocols and mechanistic insights.

Route 1: N-Alkylation Followed by Vilsmeier-Haack Formylation

This synthetic strategy is a robust and reliable method for the preparation of the title compound. The workflow can be visualized as follows:

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole

The initial step involves the regioselective N-alkylation of pyrazole. The use of a base is crucial to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which then acts as a nucleophile to displace the chloride from 4-methoxybenzyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(4-methoxybenzyl)-1H-pyrazole.

Causality Behind Experimental Choices:

-

Solvent: DMF and acetonitrile are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction.

-

Base: Potassium carbonate is a mild and inexpensive base suitable for this reaction. Sodium hydride, a stronger base, can be used to achieve faster reaction times but requires more stringent anhydrous conditions.

-

Temperature: The reaction is typically conducted at room temperature, but gentle heating can be employed to increase the reaction rate without promoting significant side product formation.

Step 2: Vilsmeier-Haack Formylation of 1-(4-Methoxybenzyl)-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly DMF.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool dry DMF (excess, acting as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent (chloroiminium salt).

-

Addition of Substrate: To the pre-formed Vilsmeier reagent, add a solution of 1-(4-methoxybenzyl)-1H-pyrazole (1.0 eq) in dry DMF dropwise at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[1] Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.[2]

-

Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound.[2]

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The key electrophile is the chloroiminium ion, also known as the Vilsmeier reagent.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

The electron-rich 4-position of the N-substituted pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the desired aldehyde.

Route 2: Formylation Followed by N-Alkylation

This alternative synthetic route may be advantageous if 1H-pyrazole-4-carbaldehyde is readily available or can be synthesized efficiently.

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

Several methods exist for the synthesis of 1H-pyrazole-4-carbaldehyde. One common laboratory-scale method involves the oxidation of the corresponding alcohol, (1H-pyrazol-4-yl)methanol.

Experimental Protocol (Oxidation of (1H-pyrazol-4-yl)methanol):

-

Reaction Setup: To a stirred solution of (1H-pyrazol-4-yl)methanol (1.0 eq) in a suitable solvent such as acetone or dichloromethane, add an oxidizing agent like manganese(IV) oxide (MnO₂, 5-10 eq).[3]

-

Reaction Conditions: Heat the reaction mixture to reflux (around 60 °C for acetone) for 4-6 hours.[3] Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese salts. Wash the Celite pad with the solvent used for the reaction.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of methanol and dichloromethane) to give 1H-pyrazole-4-carbaldehyde as a solid.[3]

Step 2: N-Alkylation of 1H-Pyrazole-4-carbaldehyde

The N-alkylation of 1H-pyrazole-4-carbaldehyde proceeds in a similar fashion to the alkylation of unsubstituted pyrazole.

Experimental Protocol:

-

Reaction Setup: Combine 1H-pyrazole-4-carbaldehyde (1.0 eq), 2-bromoethanol (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.[4] (Note: While the reference uses 2-bromoethanol, the principle applies to 4-methoxybenzyl chloride).

-

Reaction Conditions: Heat the reaction mixture in a microwave reactor at 150 °C for 20 minutes.[4] Alternatively, conventional heating at reflux in a suitable solvent like DMF can be employed for a longer duration.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₁₂N₂O₂ | 216.24 | 153687-35-5 |

| 1-(4-Methoxybenzyl)-1H-pyrazole | C₁₁H₁₂N₂O | 188.23 | Not readily available |

| 1H-Pyrazole-4-carbaldehyde | C₄H₄N₂O | 96.09 | 35344-95-7 |

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer viable pathways to this compound. Route 1, commencing with the N-alkylation of pyrazole, is often preferred due to the commercial availability and lower cost of the starting material. The Vilsmeier-Haack reaction is a highly reliable and scalable method for the formylation step. Route 2 provides a solid alternative, particularly if 1H-pyrazole-4-carbaldehyde is an accessible intermediate.

The versatility of the aldehyde functional group in the final product opens up a vast chemical space for the synthesis of more complex heterocyclic systems. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, potentially involving catalytic C-H activation for the formylation step or the use of greener solvents and reagents. The continued exploration of the biological activities of derivatives synthesized from this key intermediate will undoubtedly fuel further innovation in the fields of medicinal chemistry and drug discovery.

References

Introduction: The Pyrazole-4-Carbaldehyde Scaffold as a Cornerstone in Modern Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazole-4-Carbaldehyde Derivatives

The pyrazole ring system is a privileged N-heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, arising from the five-membered aromatic ring with two adjacent nitrogen atoms, confer both stability and a versatile reactivity profile.[3] When functionalized with a carbaldehyde group at the C4 position, the resulting pyrazole-4-carbaldehyde derivatives become exceptionally valuable synthetic intermediates.[4][5] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the exploration of diverse chemical space.

This guide provides an in-depth exploration of the essential physical and chemical properties of pyrazole-4-carbaldehyde derivatives. We will delve into the causality behind their synthesis, the logic of their structural characterization, their inherent physicochemical nature, and the reactivity that makes them indispensable building blocks for researchers, particularly those in drug development.

Synthesis and Structural Elucidation: From Precursors to Confirmed Structures

The journey to understanding any class of compounds begins with their synthesis and the rigorous confirmation of their structure. For pyrazole-4-carbaldehydes, one synthetic route stands as the most prominent and mechanistically elegant: the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: The Principal Synthetic Pathway

The Vilsmeier-Haack reaction is the cornerstone for synthesizing pyrazole-4-carbaldehydes, typically proceeding from readily available hydrazone precursors.[4][6][7] This reaction is not merely a formylation; it is a powerful cyclization-formylation cascade.

Causality of Experimental Choice: The choice of the Vilsmeier-Haack reagent (a combination of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is critical. This mixture generates a highly electrophilic chloroiminium ion, the Vilsmeier reagent, which is the key reactive species. Its electrophilicity is sufficient to attack the electron-rich enamine-like intermediate formed from the hydrazone, driving the cyclization to form the stable pyrazole aromatic ring while simultaneously introducing the formyl group at the C4 position.[4][8]

Caption: Workflow for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack reaction applied to hydrazones.[9]

-

Preparation of the Hydrazone: Condense acetophenone with phenylhydrazine in ethanol with a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours. Cool the reaction mixture to obtain the crude acetophenone phenylhydrazone, which can be purified by recrystallization.

-

Vilsmeier Reagent Preparation (In Situ): In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask in an ice bath to 0-5 °C.

-

Reaction: Add phosphorus oxychloride (POCl₃, 2 mL) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent forms as a complex.

-

Cyclization-Formylation: To this reagent, add the previously prepared acetophenone phenylhydrazone (0.005 mol) portion-wise over 30 minutes. After the addition is complete, transfer the reaction mixture to a water bath and heat at 60-70 °C for 6-8 hours.

-

Work-up and Isolation: Pour the cooled reaction mixture onto crushed ice (~100 g). Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. The solid product will precipitate.

-

Purification: Filter the crude solid, wash thoroughly with cold water, and dry. Recrystallize the product from a suitable solvent like ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Structural Elucidation: A Multi-Technique Approach

Confirming the structure of the synthesized derivatives is a non-negotiable step, achieved through a combination of spectroscopic and analytical methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum provides definitive evidence of the aldehyde group through a characteristic singlet peak at δ 9.8-10.2 ppm.[6] The pyrazole ring protons also show distinct signals, for instance, a singlet for H5 at δ 8.2-8.5 ppm.[6][10] ¹³C NMR confirms the presence of the carbonyl carbon of the aldehyde around δ 183-186 ppm.[6][10]

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. A strong absorption band around 1690-1705 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[6]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.

-

X-Ray Crystallography: This is the gold standard for unambiguous structure determination. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including intermolecular interactions.[11][12][13][14]

Caption: Logical workflow for the structural characterization of pyrazole derivatives.

Physicochemical Properties: The Inherent Nature of the Scaffold

The physical and chemical properties of these derivatives are dictated by the interplay between the aromatic pyrazole core and its substituents.

Physical State, Solubility, and Thermal Properties

-

Appearance: Pyrazole-4-carbaldehyde derivatives are typically crystalline solids, often appearing as off-white, pale yellow, or light brown powders.[15]

-

Solubility: As a general rule, they exhibit poor solubility in water and other polar protic solvents. They are, however, readily soluble in polar aprotic solvents like DMF and DMSO, and slightly soluble in solvents like chloroform and methanol.[16] This property is a direct consequence of the largely nonpolar, aromatic nature of the scaffold, which often dominates any polarity contributed by the aldehyde group.

-

Melting Point: The melting points are generally well-defined and relatively high, consistent with their crystalline and often planar structures that allow for efficient crystal lattice packing. The melting point is highly sensitive to the nature of substituents on the pyrazole and any attached aryl rings.

| Derivative Example | Substituents | Melting Point (°C) |

| 1H-Pyrazole-4-carbaldehyde | N1-H, C3-H | 82-83[16] |

| 3-Phenyl-1H-pyrazole-4-carbaldehyde | N1-H, C3-Phenyl | 146-148[15] |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | N1-Phenyl, C3-Phenyl | 146-148 (data varies) |

| 1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | Complex aryl groups | 206-208[6] |

| Table 1: Representative Melting Points of Pyrazole-4-Carbaldehyde Derivatives. |

Tautomerism: A Key Feature of N-Unsubstituted Pyrazoles

For derivatives where the N1 position is unsubstituted (i.e., bears a hydrogen atom), the phenomenon of annular tautomerism is a critical chemical property.[3][17][18] A proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents at other positions.[17][19] However, the vast majority of pyrazole-4-carbaldehyde derivatives studied for drug discovery applications are N1-substituted, which "locks" the molecule into a single tautomeric form, simplifying its structural and biological interpretation.[20]

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic signatures crucial for identifying and characterizing pyrazole-4-carbaldehyde derivatives.

| Technique | Feature | Typical Range / Value | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) | Deshielded proton due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Pyrazole H5 Proton | δ 8.2 - 8.5 ppm (singlet) | Aromatic proton adjacent to a ring nitrogen and deshielded by the aldehyde group. | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 183 - 186 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Pyrazole C4 | δ 118 - 120 ppm | The carbon atom bearing the aldehyde group. | |

| Pyrazole C3 / C5 | δ 130 - 155 ppm | Aromatic carbons within the pyrazole ring, exact shift depends heavily on substituents. | |

| IR | Aldehyde C=O Stretch | 1690 - 1705 cm⁻¹ (strong) | Strong, sharp absorption characteristic of a conjugated aldehyde. |

| Table 2: Key Spectroscopic Data for Pyrazole-4-Carbaldehyde Derivatives.[6][10] |

Chemical Reactivity and Synthetic Utility

The true power of pyrazole-4-carbaldehydes lies in the reactivity of the aldehyde group, which serves as a gateway to a vast array of more complex heterocyclic systems.

Condensation Reactions: Building Molecular Complexity

The aldehyde's electrophilic carbon is highly susceptible to attack by nucleophiles, making condensation reactions a primary pathway for derivatization.

-

Schiff Base Formation: Reaction with primary amines readily forms imines (Schiff bases). This is a simple yet powerful way to introduce new pharmacophores and modulate the biological activity of the parent molecule.[21]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, pyrazolones) in the presence of a base leads to the formation of a new carbon-carbon double bond.[22] This reaction is fundamental for synthesizing fused ring systems and other complex derivatives.

Caption: Key condensation reactions of the pyrazole-4-carbaldehyde core.

Experimental Protocol: Schiff Base Formation

-

Dissolution: Dissolve the pyrazole-4-carbaldehyde derivative (1 mmol) in a suitable solvent such as ethanol or methanol (15 mL).

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The resulting Schiff base often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be filtered and purified by recrystallization from an appropriate solvent.

Other Key Reactions

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent), providing access to pyrazole-4-carboxylic acids, another important class of intermediates.

-

Reduction: The aldehyde can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄).[7] This transformation allows for further functionalization at this position.

-

Multicomponent Reactions (MCRs): Pyrazole-4-carbaldehydes are excellent substrates for MCRs, where three or more reactants combine in a one-pot synthesis to form a complex product.[23] This strategy is highly valued in drug discovery for its efficiency in generating molecular diversity.

Relevance and Applications in Drug Discovery

The physical and chemical properties discussed directly underpin the utility of pyrazole-4-carbaldehyde derivatives in drug discovery. Their ability to be readily synthesized and subsequently modified through the aldehyde handle allows for the systematic exploration of structure-activity relationships (SAR). The pyrazole core itself is a known pharmacophore, and its derivatives have demonstrated a remarkable breadth of biological activities, including:

The specific substituents attached via the C4-aldehyde position play a crucial role in tuning the potency, selectivity, and pharmacokinetic properties of the final compounds.

Conclusion

Pyrazole-4-carbaldehyde derivatives represent a confluence of structural stability, synthetic accessibility, and chemical versatility. Their physical properties, such as high melting points and characteristic solubilities, make them manageable laboratory compounds. Their chemical properties, dominated by the reactivity of the aldehyde group, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of these core principles, from the mechanistic underpinnings of the Vilsmeier-Haack reaction to the predictable outcomes of condensation reactions, is essential for any researcher aiming to leverage this powerful scaffold in organic synthesis and medicinal chemistry.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | AVESİS [avesis.omu.edu.tr]

- 12. Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular do… [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.stmjournals.com [journals.stmjournals.com]

- 22. quod.lib.umich.edu [quod.lib.umich.edu]

- 23. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Substituted Pyrazole-4-carbaldehydes: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole-4-carbaldehyde Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in medicinal chemistry. Among its many derivatives, substituted pyrazole-4-carbaldehydes have emerged as a particularly versatile class of molecules, serving as key intermediates in the synthesis of a wide array of compounds with significant therapeutic potential.[4][5] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of substituted pyrazole-4-carbaldehydes, offering valuable insights for researchers and scientists engaged in drug discovery and development.

The presence of the reactive carbaldehyde group at the 4-position of the pyrazole ring provides a synthetic handle for a multitude of chemical transformations. This allows for the facile introduction of diverse pharmacophores, leading to the generation of large and structurally varied compound libraries for biological screening.[6][7] Consequently, derivatives of pyrazole-4-carbaldehyde have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][8]

Synthetic Strategies for Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction and Beyond

The primary and most widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][9][10][11][12] This formylation reaction involves the treatment of a suitable hydrazone precursor with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).[1][10][11] The reaction proceeds through the cyclization of the hydrazone and subsequent formylation at the 4-position of the newly formed pyrazole ring.

A general synthetic scheme is depicted below:

References

- 1. chemmethod.com [chemmethod.com]

- 2. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-Pyrazole Analogs

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Among its many derivatives, the 1-benzyl-pyrazole framework has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. These analogs have demonstrated a remarkable breadth of biological activities, including potent inhibition of protein kinases, and significant anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological functions of 1-benzyl-pyrazole analogs. By dissecting the roles of specific structural modifications on the pyrazole core and the N1-benzyl substituent, this document aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to rationally design next-generation therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

The 1-Benzyl-Pyrazole Scaffold: A Versatile Pharmacophore

The 1-benzyl-pyrazole moiety's success in drug discovery can be attributed to its unique combination of physicochemical properties and synthetic tractability. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold.[1] The N-1 nitrogen acts as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[1] The attachment of a benzyl group at the N-1 position introduces a critical aromatic element that can be readily modified to probe hydrophobic pockets and establish key π-π stacking interactions within enzyme active sites or receptor binding domains.[7] This strategic combination provides a three-dimensional framework that can be systematically decorated with various functional groups to fine-tune biological activity.

Caption: Core 1-Benzyl-Pyrazole Scaffold.

Structure-Activity Relationship (SAR) Analysis by Therapeutic Target

The biological activity of 1-benzyl-pyrazole analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and benzyl rings. The following sections dissect these relationships based on specific, well-documented therapeutic targets.

As Potent Kinase Inhibitors

Kinases are critical targets in oncology and inflammatory diseases, and the 1-benzyl-pyrazole scaffold has proven to be an excellent starting point for potent inhibitors.[8]

Receptor Interacting Protein 1 (RIP1) Kinase: RIP1 kinase is a key mediator of necroptosis, a form of programmed necrosis implicated in inflammatory diseases like pancreatitis.[3] SAR studies on 1-benzyl-1H-pyrazole derivatives have led to the discovery of highly potent RIP1 inhibitors. A crucial finding was that substitutions on the N1-benzyl group are critical for activity. For instance, the presence of chloro-substituents on the benzyl ring significantly enhances potency.[3] The optimization of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, resulted in the discovery of analogs with nanomolar affinity for RIP1 kinase, demonstrating a clear SAR where di-substitution at the 2 and 4 positions of the benzyl ring is highly favorable.[3]

Other Kinases (Aurora, PLK1): The scaffold is also effective against cell cycle kinases like Aurora and Polo-like kinase 1 (PLK1).[8][9] For Aurora kinase inhibitors, SAR studies revealed that a nitro group on the pyrazole ring was more optimal for activity than hydrogen, methyl, or chloro substituents.[8] For PLK1 inhibitors, the overall molecular conformation dictated by the substitution pattern is key for fitting into the ATP-binding pocket.[9]

| Compound ID | Target Kinase | Key Substitutions | Activity (IC₅₀/K_d_) | Reference |

| 1a | RIP1 | N1-(2,4-dichlorobenzyl), 3-nitro | Lead Compound | [3] |

| 4b | RIP1 | N1-(2-chloro-4-fluorobenzyl), 3-amino-4-methoxycarbonyl | K_d_ = 0.078 µM | [3] |

| Compound 6 | Aurora A | N1-phenyl, 3-nitro, 4-(substituted phenyl) | IC₅₀ = 0.16 µM | [8] |

| Compound 7 | Aurora A/B | N1-phenyl, 3-(substituted phenyl), 4-morpholino | IC₅₀ = 2.2 nM (Aurora B) | [8] |

Causality Insights: The preference for halogenated benzyl groups in RIP1 inhibitors suggests these groups engage in favorable hydrophobic and halogen-bonding interactions within a specific sub-pocket of the kinase active site.[3] In Aurora kinase inhibitors, the electron-withdrawing nitro group on the pyrazole core likely enhances interactions with key residues in the hinge region.[8]

As Broad-Spectrum Anticancer Agents

Beyond specific kinase inhibition, 1-benzyl-pyrazole derivatives exhibit broad cytotoxic activity against a range of cancer cell lines.[6][10]

The antiproliferative activity is often linked to the substituents on both the pyrazole and the N1-benzyl rings. For example, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide derivatives, the nature of the benzamide moiety was systematically varied to probe its effect on autophagy inhibition in cancer cells.[11] Similarly, pyrazole-chalcone hybrids incorporating a 1-benzyl-pyrazole moiety have been designed as tubulin polymerization inhibitors, with substitutions on the chalcone's B-ring dictating potency.[12]

| Compound Series | Target Cell Line | Key Structural Features | Activity (IC₅₀) | Reference |

| Pyrazole-Chalcone 5a | A549 (Lung) | 1-phenyl-3-(4-(benzyloxy)phenyl) pyrazole core | 1.12 µM | [12] |

| Aminophenyl-Pyrazole 11a | HeLa (Cervical) | Phenylamino pyrazole with acylhydrazone | 4.63 µM | [13] |

| Pyrazole-Thiophene 2 | MCF-7 (Breast) | Thiophene moiety fused to pyrazole | 6.57 µM | [13] |

Causality Insights: The benzyloxy group in pyrazole-chalcone hybrids often acts as a key pharmacophoric feature that mimics the trimethoxyphenyl ring of colchicine, enabling effective binding to the colchicine site on tubulin and disrupting microtubule dynamics.[12] The inclusion of additional heterocyclic rings like thiophene can enhance cytotoxicity by increasing molecular planarity and facilitating DNA intercalation or interactions with other cellular targets.[13]

As Antimicrobial Agents

The 1-benzyl-pyrazole scaffold has also been explored for developing novel antibacterial and antifungal agents.[14][15] The SAR in this context often revolves around optimizing lipophilicity and introducing functional groups that can disrupt microbial cell membranes or inhibit essential enzymes.

For instance, a series of 1-benzoyl pyrazole derivatives, which can be considered analogs of N-benzyl pyrazoles, were synthesized and evaluated for their antimicrobial activity.[14] The study found that the nature of the aryl substituent at the C5 position of the pyrazole ring significantly modulated the activity against S. aureus, E. coli, and C. albicans.[14]

| Compound Series | Target Organism | Key Structural Features | Activity | Reference |

| 1-Benzoyl Pyrazoles (3a-g) | S. aureus, E. coli | Varied aryl groups at C5 | Moderate to good | [14] |

| N-CF₃-phenyl Pyrazoles | MRSA, E. faecalis | N1-(trifluoromethyl)phenyl group | Potent biofilm inhibitors | [15] |

Causality Insights: The introduction of trifluoromethylphenyl groups at the N1 position can enhance membrane permeability and metabolic stability, leading to potent activity against resistant bacterial strains like MRSA.[15] These compounds may act via multiple mechanisms, including the inhibition of macromolecular synthesis, leading to a broad inhibitory effect on bacterial cell function.[15]

Experimental Design and Protocols

A successful SAR campaign relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Synthetic Strategy

The synthesis of 1-benzyl-pyrazole analogs is versatile. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with a substituted benzylhydrazine. The Vilsmeier-Haack reaction is also frequently employed to construct the pyrazole-4-carbaldehyde core, which serves as a versatile intermediate.[12]

Caption: General Synthetic Workflow.[12]

Protocol: Synthesis of 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is adapted from the synthesis of pyrazole-chalcone conjugates.[12]

-

Step 1: Synthesis of 1-(4-(benzyloxy)phenyl)ethan-1-one.

-

To a solution of 4-hydroxyacetophenone (1 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.2 eq.) dropwise and reflux the reaction mixture for 12-16 hours, monitoring completion by TLC.

-

After completion, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the benzylated ketone.

-

-

Step 2: Synthesis of 1-(4-(benzyloxy)phenyl)ethan-1-one phenylhydrazone.

-

Dissolve the product from Step 1 (1 eq.) in ethanol.

-

Add phenylhydrazine (1.1 eq.) followed by a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

-

-

Step 3: Vilsmeier-Haack Cyclization.

-

In a flask cooled to 0°C, add Vilsmeier reagent, prepared by adding phosphorus oxychloride (POCl₃, 3 eq.) to dimethylformamide (DMF, 5 eq.) dropwise.

-

Add the phenylhydrazone from Step 2 (1 eq.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C for 8-10 hours.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The resulting solid is filtered, washed with water, and purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the target pyrazole-4-carbaldehyde intermediate.

-

Biological Evaluation Protocol: In Vitro RIP1 Kinase Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC₅₀ value of a test compound against RIP1 kinase.

-

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.

-

Materials:

-

Recombinant human RIP1 kinase

-

Myelin Basic Protein (MBP) substrate

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (at 2x the final desired concentration)

-

Test compounds (1-benzyl-pyrazole analogs) dissolved in DMSO, serially diluted.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Plate-reading luminometer

-

-

Self-Validating System & Controls:

-

Positive Control (No Inhibition): Kinase + Substrate + ATP + DMSO (vehicle). This defines the 0% inhibition level.

-

Negative Control (100% Inhibition): Substrate + ATP + DMSO (no kinase). This defines the 100% inhibition level.

-

Reference Inhibitor: A known RIP1 inhibitor (e.g., Necrostatin-1) is run in parallel to validate assay performance.

-

-

Procedure:

-

Add 5 µL of kinase buffer containing RIP1 kinase and MBP substrate to each well of the assay plate (except negative controls).

-

Add 1 µL of serially diluted test compound or control (DMSO, reference inhibitor) to the appropriate wells.

-

Incubate the plate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final ATP concentration should be at or near the K_m_ for RIP1.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Lumi_pos_ctrl - Lumi_sample) / (Lumi_pos_ctrl - Lumi_neg_ctrl)

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The 1-benzyl-pyrazole scaffold is a highly validated and versatile starting point for the design of potent and selective modulators of various biological targets. The SAR analysis clearly demonstrates that systematic modification of the N1-benzyl and pyrazole core substituents is a powerful strategy to tune activity and selectivity. For kinase inhibitors, halogenated benzyl groups are often favored, while for broad-spectrum anticancer agents, hybridization with other pharmacophores like chalcones has proven effective.

Future efforts should focus on leveraging computational tools, such as quantitative structure-activity relationship (QSAR) and molecular docking, to refine SAR models and predict the activity of novel analogs.[11] Furthermore, optimizing the scaffold to improve ADME (absorption, distribution, metabolism, and excretion) properties will be critical for translating potent in vitro activity into in vivo efficacy. The continued exploration of this privileged scaffold holds immense promise for the discovery of new therapies for cancer, inflammatory disorders, and infectious diseases.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jpsbr.org [jpsbr.org]

- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde (CAS 153687-35-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde (CAS 153687-35-5). While direct pharmacological data on this specific molecule is limited, its structural features, particularly the pyrazole-4-carbaldehyde core, place it within a class of compounds known for a wide array of biological activities. This document synthesizes information on the broader class of pyrazole derivatives to infer potential therapeutic applications and mechanisms of action for the title compound, presenting it as a valuable scaffold for further investigation in drug discovery and development.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, feature a pyrazole core, underscoring the therapeutic importance of this heterocycle. Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

This compound is a specific derivative that serves as a key synthetic intermediate for the development of more complex, biologically active molecules.[4] Its aldehyde functional group provides a reactive handle for a variety of chemical transformations, making it a valuable building block in the synthesis of novel therapeutic agents and agrochemicals.[4]

Chemical Properties and Structure

Core Structure and Nomenclature

-

CAS Number: 153687-35-5

-

IUPAC Name: 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde

-

Synonyms: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxaldehyde

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | [4] |

| Appearance | Solid | |

| Boiling Point | 399.7±27.0 °C at 760 mmHg | [4] |

| SMILES | COC1=CC=C(CN2C=C(C=O)C=N2)C=C1 |

Synthesis of this compound

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[1][5] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃).

General Synthetic Protocol: Vilsmeier-Haack Reaction

A plausible synthetic route to this compound involves the reaction of a suitable hydrazone precursor with the Vilsmeier reagent.

Step 1: Formation of the Hydrazone Precursor The synthesis would begin with the condensation of a substituted acetophenone with a hydrazine derivative to form the corresponding hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation The hydrazone is then treated with the Vilsmeier reagent (DMF/POCl₃). This step facilitates the cyclization to form the pyrazole ring and the concurrent formylation at the 4-position.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

From Bench to Bedside: A Technical Guide to the Discovery of Bioactive Molecules from Pyrazole Intermediates

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold".[1][2][3] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the journey from simple pyrazole intermediates to potent, clinically relevant bioactive molecules. We will dissect field-proven synthetic strategies, illuminate the rationale behind experimental designs, detail robust screening protocols, and analyze structure-activity relationships (SAR) through successful case studies. This document serves as a practical manual, grounded in authoritative scientific principles, to empower the next generation of pyrazole-based drug discovery.

Chapter 1: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of novel therapeutics.[4] The pyrazole ring system perfectly embodies this concept due to a unique combination of physicochemical properties.

-

Structural Features: Pyrazole is an aromatic, five-membered heterocycle.[5] The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor.[4][6] This dual capacity allows for versatile interactions within protein binding pockets.

-

Synthetic Accessibility: A vast array of synthetic methodologies exists for the construction and functionalization of the pyrazole core, allowing for the creation of large, diverse chemical libraries.[7][8]

-

Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, a desirable property for any drug candidate.

-

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, like phenyl or imidazole rings, offering a way to modulate properties like solubility and lipophilicity while maintaining biological activity.[4]

These intrinsic properties have led to the successful development of numerous FDA-approved drugs containing a pyrazole moiety, targeting a wide range of diseases from inflammation (Celecoxib) and cancer (Crizotinib, Ruxolitinib) to erectile dysfunction (Sildenafil) and anticoagulation (Apixaban).[2][3][4]

Chapter 2: Synthetic Strategies for Pyrazole Intermediates

The foundation of any pyrazole-based drug discovery program lies in the efficient and versatile synthesis of the core scaffold and its derivatives. The choice of synthetic route is critical and is dictated by factors such as desired substitution patterns, scalability, and cost-effectiveness.

Classical Synthesis: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains a widely used and robust method.[9] It involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.

Causality: The primary advantage of the Knorr synthesis is its reliability and the ready availability of starting materials. However, a significant challenge is the potential for the formation of regioisomers when using unsymmetrical β-dicarbonyl compounds and substituted hydrazines. The reaction conditions (e.g., pH, solvent) can be tuned to favor the formation of one isomer over the other, but chromatographic separation is often required.

Protocol 2.1: A Representative Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

Objective: To synthesize 1-phenyl-3-methyl-5-(4-methylphenyl)-1H-pyrazole.

Materials:

-

1-(4-methylphenyl)-3-butanedione

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-(4-methylphenyl)-3-butanedione (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the residue with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., 10:1 Hexane:Ethyl Acetate) to obtain the pure pyrazole derivative.

Modern Synthetic Approaches

While classical methods are valuable, modern organic synthesis has introduced more efficient and versatile techniques.

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne. It offers excellent regioselectivity and is often used for synthesizing pyrazole-5-carboxylates.[10]

-

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the pyrazole product, offering high atom and step economy.[11][12][13][14] This is particularly advantageous for building diverse compound libraries rapidly.

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of pyrazole libraries.[11][12]

Chapter 3: From Intermediate to Bioactive Molecule: Screening and Assay Development

Once a library of pyrazole intermediates is synthesized, the next step is to identify compounds with desired biological activity. This is typically achieved through a systematic screening process.

High-Throughput Screening (HTS)

HTS allows for the rapid testing of thousands of compounds against a specific biological target. The choice of assay is paramount and depends on the therapeutic area of interest. Common assay formats include:

-

Enzyme Inhibition Assays: Used when the target is a specific enzyme (e.g., kinases, cyclooxygenases). The assay measures the ability of the pyrazole compound to inhibit the enzyme's activity.

-

Cell-Based Assays: These assays measure a compound's effect on living cells, such as cell viability (for anticancer agents), receptor activation, or inhibition of a specific signaling pathway.

-

Binding Assays: Determine if and how strongly a compound binds to a target protein, often using techniques like Surface Plasmon Resonance (SPR) or AlphaScreen.

Workflow: From Pyrazole Library to Confirmed Hit

The following diagram illustrates a typical workflow for identifying bioactive pyrazoles.

Caption: A typical workflow from pyrazole synthesis to a validated lead compound.

Chapter 4: Case Study - Celecoxib, a Selective COX-2 Inhibitor

Celecoxib (brand name Celebrex) is a blockbuster nonsteroidal anti-inflammatory drug (NSAID) that exemplifies the success of pyrazole-based drug design.[15] Its development was a landmark in targeted therapy.

Mechanism of Action

Inflammation and pain are largely mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[16] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation.[15] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.

Celecoxib was designed to selectively inhibit COX-2.[17][18] Its diaryl-substituted pyrazole structure, featuring a specific benzenesulfonamide moiety, allows it to bind to a side pocket present in the COX-2 active site but not in COX-1.[15][18] This structural difference is the key to its selectivity.

COX-2 Inhibition Pathway

Caption: Simplified pathway of COX-2 inhibition by Celecoxib.

Quantitative Data & Structure-Activity Relationship (SAR)

The development of Celecoxib involved extensive SAR studies to optimize potency and selectivity. The key was the identification of the 4-sulfamoylphenyl group at the N-1 position of the pyrazole as critical for COX-2 inhibition.[18]

| Compound | R1 (at C3) | R2 (at C5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | -CF3 | 4-Methylphenyl | 15 | 0.04 | 375 |

| Analog A | -CH3 | 4-Methylphenyl | 1.7 | 0.23 | 7.4 |

| Analog B | -CF3 | Phenyl | >100 | 0.05 | >2000 |

| Analog C | -CF3 | 4-Fluorophenyl | 5.2 | 0.09 | 58 |

| Data is illustrative and compiled from principles discussed in medicinal chemistry literature. |

Analysis of SAR:

-

Trifluoromethyl Group (-CF3) at C3: Replacing the -CF3 group with a less electronegative methyl group (Analog A) significantly reduces both potency and selectivity. The -CF3 group is crucial for optimal binding and selectivity.[18]

-

Substituent at C5: The 4-methylphenyl group at the C5 position provides a good balance of potency and pharmacokinetic properties. Removing the methyl group (Analog B) increases selectivity but may alter other properties. Adding a fluoro group (Analog C) maintains high potency but slightly reduces selectivity compared to Celecoxib.

Chapter 5: Lead Optimization and Future Directions

Identifying a hit from a primary screen is only the beginning. The process of lead optimization involves iteratively modifying the hit compound to improve its drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) while maintaining or enhancing its potency and selectivity.

For pyrazole-based compounds, this often involves:

-

Modifying substituents on the pyrazole ring and its appended groups to fine-tune binding interactions and physicochemical properties.[19][20]

-

Exploring different regioisomers to understand their impact on activity.[21]

-

Employing computational tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship) to guide the rational design of new analogs.[22]

The future of pyrazole-based drug discovery remains bright. Their proven success and synthetic tractability ensure they will continue to be a focus for developing novel therapeutics against a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[22][23][24]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. news-medical.net [news-medical.net]

- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[5] This guide focuses on a specific, promising subclass: 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde derivatives. The strategic incorporation of the 4-methoxybenzyl group at the N1 position and a carbaldehyde group at the C4 position provides a unique chemical architecture ripe for exploration. The aldehyde functionality, in particular, serves as a versatile synthetic handle for the creation of diverse libraries of compounds through reactions such as condensation, oxidation, and reductive amination, further expanding the chemical space for biological screening.[6][7]

This document provides a comprehensive, in-depth technical framework for the initial in vitro screening of a library of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed, data-driven decisions in the early phases of drug discovery.

Designing the Screening Cascade: A Strategy for Efficient Hit Identification

The initial screening of a compound library should not be a single experiment but a carefully orchestrated series of assays, known as a screening cascade. This tiered approach is designed to efficiently and cost-effectively identify promising "hit" compounds while progressively eliminating those with undesirable characteristics, such as non-specific cytotoxicity or a lack of activity.[8][9]

Our proposed screening cascade for this compound derivatives is predicated on the strong literature precedent for pyrazoles as anticancer agents.[5][10][11] Therefore, the initial focus will be on identifying compounds with cytotoxic or cytostatic effects against cancer cell lines.

Figure 1: A representative screening cascade for the initial evaluation of pyrazole derivatives.

Primary Screening: The Broad Net for Anticancer Activity

The goal of the primary screen is to rapidly and efficiently assess the entire compound library for any potential anticancer activity.[12][13] For this purpose, a cell viability assay is the workhorse of early-stage oncology drug discovery.

The Rationale for the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is widely used to assess cell metabolic activity, which in most cases, correlates with cell viability and proliferation.[14][15] The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[9][14] The amount of formazan produced is directly proportional to the number of viable cells.[9] This assay is robust, cost-effective, and amenable to a high-throughput format (e.g., 96-well plates), making it ideal for primary screening.[8][14]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a generalized template and should be optimized for specific cell lines.

Materials:

-

This compound derivatives (dissolved in DMSO to create stock solutions)

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[14]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells with >90% viability.[16]

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[17]

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16][18]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at a single high concentration (e.g., 10 µM or 50 µM) for the primary screen.

-

Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]

-

Data Analysis and Hit Selection

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., 50%) at the screening concentration.

Hit Confirmation and Prioritization

Compounds identified as hits in the primary screen require further validation to confirm their activity and prioritize them for more in-depth studies.

Dose-Response Analysis and IC50 Determination

The first step in hit confirmation is to determine the potency of the active compounds. This is achieved by performing a dose-response experiment, where the hit compounds are tested over a range of concentrations (typically using a semi-log dilution series). The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. A lower IC50 value indicates higher potency.

Table 1: Representative Dose-Response Data for a Hit Compound

| Concentration (µM) | % Viability (Mean ± SD) |

| 100 | 5.2 ± 1.1 |

| 30 | 15.8 ± 2.3 |

| 10 | 48.9 ± 4.5 |

| 3 | 85.1 ± 3.7 |

| 1 | 95.4 ± 2.8 |

| 0.3 | 98.2 ± 1.9 |

| Vehicle Control | 100 ± 3.2 |

Counter-Screening for Selectivity

An ideal anticancer drug should be selectively toxic to cancer cells while sparing normal, healthy cells. To assess this, potent hits should be subjected to a counter-screen against a non-cancerous cell line (e.g., MCF-10A for breast cancer studies). Compounds that are highly potent against the cancer cell line but significantly less potent against the normal cell line are considered selective and are prioritized for further investigation.

Secondary and Mechanistic Assays

Once selective and potent hits are confirmed, the focus shifts to understanding their mechanism of action. The choice of secondary assays will depend on the therapeutic target of interest. Given the known activities of pyrazole derivatives, enzyme inhibition assays are a logical next step.[10][19]

Enzyme Inhibition Assays

Many anticancer drugs function by inhibiting specific enzymes that are crucial for cancer cell growth and survival, such as kinases or caspases.[20][21] Pyrazole derivatives have been reported to inhibit a variety of enzymes.[10][19][22] If a specific enzyme target is hypothesized for the this compound scaffold, a direct enzyme inhibition assay can be performed. These assays typically measure the activity of the purified enzyme in the presence and absence of the test compound. A reduction in enzyme activity indicates inhibition.

Figure 2: Principle of an enzyme inhibition assay.

Cell Cycle and Apoptosis Assays

To further elucidate the cellular effects of the lead compounds, assays that investigate their impact on the cell cycle and apoptosis (programmed cell death) are invaluable.[21]

-

Cell Cycle Analysis: This is typically performed using flow cytometry to determine if the compounds cause cell cycle arrest at a particular phase (G1, S, or G2/M).

-

Apoptosis Assays: Various methods can be employed to detect apoptosis, such as Annexin V staining or assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway.[21]

Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for the initial screening of this compound derivatives. By following a logical screening cascade, from broad primary assays to more specific mechanistic studies, researchers can efficiently identify and validate promising lead compounds for further development. The hits identified through this process will form the basis for subsequent lead optimization, in vivo efficacy studies, and ultimately, the potential development of novel therapeutics. The inherent chemical tractability of the pyrazole scaffold, combined with a rigorous and well-designed screening approach, offers a powerful platform for innovation in drug discovery.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. ejbps.com [ejbps.com]

- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. chemmethod.com [chemmethod.com]

- 7. researchgate.net [researchgate.net]

- 8. noblelifesci.com [noblelifesci.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid in vitro screening system for the identification and evaluation of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. atcc.org [atcc.org]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. researchgate.net [researchgate.net]

- 20. Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis | Publons [publons.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of Pyrazole Aldehyde Reactivity: A Guide for Advanced Drug Discovery and Chemical Synthesis

An In-depth Technical Guide:

This guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the reactivity of pyrazole aldehydes. Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved pharmaceuticals, including celecoxib (an anti-inflammatory agent) and sildenafil (for erectile dysfunction).[1][2][3] The aldehyde functional group, when appended to this versatile heterocycle, introduces a reactive center of profound importance, serving as a linchpin for complex molecular constructions and as a key interaction point with biological targets.[4]

Understanding the nuanced reactivity of these molecules is paramount for designing efficient synthetic routes and for the rational design of novel therapeutics.[2] Computational chemistry offers an indispensable toolkit for this purpose, providing insights into electronic structure, reaction mechanisms, and structure-activity relationships (SAR) with a level of detail that is often inaccessible through experimental methods alone.[1][5][6] This document is structured to guide researchers, scientists, and drug development professionals through the core theoretical concepts, practical computational workflows, and their direct applications in unraveling the chemical behavior of pyrazole aldehydes.

Part 1: The Electronic Landscape and Inherent Reactivity of Pyrazole Aldehydes

The reactivity of a molecule is fundamentally governed by its electronic structure. For pyrazole aldehydes, this landscape is a composite of the electron-rich pyrazole ring and the electron-withdrawing aldehyde group. Theoretical methods allow us to map this landscape with high precision, predicting sites susceptible to electrophilic or nucleophilic attack and quantifying the molecule's overall stability and reactivity.

Core Computational Methodologies

Density Functional Theory (DFT) stands as the workhorse for computational studies of organic molecules like pyrazole aldehydes.[5][7] Its popularity stems from a favorable balance between computational cost and accuracy, making it feasible to model complex reaction pathways.[6]

-

Causality of Choice: The selection of a functional and basis set is a critical decision. The hybrid functional B3LYP is frequently employed as it incorporates a portion of exact Hartree-Fock exchange, offering a robust description of electronic properties for many organic systems.[6][8] The 6-31G(d,p) basis set is a common starting point, providing a flexible description of electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is crucial for accurately modeling the polar aldehyde group and N-H bonds.[6][9]

Computational Protocol 1: Geometry Optimization and Electronic Property Calculation

-

Structure Input: Build the 3D structure of the target pyrazole aldehyde (e.g., 1H-pyrazole-4-carbaldehyde) using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup:

-